molecular formula C15H12O5 B030295 Alternariol monomethyl ether CAS No. 26894-49-5

Alternariol monomethyl ether

Cat. No.: B030295
CAS No.: 26894-49-5
M. Wt: 272.25 g/mol
InChI Key: LCSDQFNUYFTXMT-UHFFFAOYSA-N
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Description

Djalonensone is a benzochromenone that is alternariol in which the hydroxy group at position 9 has been converted into the corresponding methyl ether. A natural product found in Chaetomium globosum as well as being one of the two most important compounds belonging to the group of Altenaria mycotoxins. It has a role as an antifungal agent, a fungal metabolite and a mycotoxin. It is a benzochromenone and an aromatic ether. It is functionally related to an alternariol.
Alternariol monomethyl ether is a natural product found in Alternaria porri, Sarocladium strictum, and other organisms with data available.
Alternariol methyl ether is an altertoxin, which is a mycotoxin of Alternaria fungi. Altertoxins are important contaminants in cereals, vegetables, and fruits, as well as in the ground, on wood or walls. Studies have shown altertoxins to be toxic, genotoxic, mutagenic, and carcinogenic. In particular, they have been associated with esophageal cancer in humans. (A2977, A2979)

Scientific Research Applications

  • Inhibitor of Human MAO-A : AME is identified as a potent and selective inhibitor of human monoamine oxidase A (MAO-A). This discovery offers potential for developing reversible MAO-A inhibitors, which could be significant in treating depression, Parkinson's disease, and Alzheimer's disease (Lee, Kim, Nam, & Kim, 2017).

  • Inhibition of Photosynthetic Electron Transport Chain : Alternariol 9-methyl ether and its synthetic analogues, including AME, effectively inhibit the photosynthetic electron transport chain in spinach chloroplasts. This suggests potential for new active principles targeting photosynthesis (Demuner et al., 2013).

  • Synthesis for Analysis of Alternaria Fungi : A novel method for synthesizing Alternariol and Alternariol-9-monomethyl ether has been developed, serving as internal standards for stable-isotope dilution assay-HPLC-MS/MS analysis of Alternaria fungi in food and feed (Sebald, Gebauer, & Koch, 2021).

  • Potential Carcinogenic Effects : AME induces cell death in human colon carcinoma cells by activating the mitochondrial apoptosis pathway, suggesting its potential as a carcinogen in food products (Bensassi et al., 2011).

  • Detection Properties Improvement : The detection properties of Alternariol and AME can be improved by optimizing their conformations and molecular orbital properties. This is important in identifying these mycotoxins in food and beverages contaminated by Alternaria fungi (Tu, Tseng, & Appell, 2019).

  • Contamination Detection in Beverages : Stable isotope dilution assays (SIDAs) have been developed for detecting and quantifying AME contamination in fruit juices, even at low levels (Asam et al., 2009).

  • Toxicity and Teratogenicity Studies : AME has been shown to be maternally toxic and foetotoxic to Syrian golden hamsters at certain dosages, highlighting its potential toxicological impact (Pollock et al., 1982).

Mechanism of Action

Target of Action

Alternariol monomethyl ether (AME) is a derivative of alternariol (AOH), a toxic metabolite produced by Alternaria fungi . AME has been shown to have significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and the notorious aquaculture pathogen Vibrio anguillarum . The primary targets of AME are these pathogenic bacteria, which it inhibits by disordering cell division and other key physiological and biochemical processes .

Mode of Action

AME interacts with its targets primarily by disordering cell division . It has been demonstrated that AOH, from which AME is derived, can effectively inhibit the unwinding activity of MRSA topoisomerases . These enzymes are closely related to cell division and are potential action targets of AOH . It is likely that AME has a similar mode of action.

Biochemical Pathways

AME affects several biochemical pathways. Scientific reports indicate that alternariol and/or its derivatives exhibit anticancer effects through several pathways, including cytotoxic, reactive oxygen species leading to oxidative stress and mitochondrial dysfunction-linked cytotoxic effect, anti-inflammatory, cell cycle arrest, apoptotic cell death, genotoxic and mutagenic, anti-proliferative, autophagy, and estrogenic and clastogenic mechanisms . In the context of antibacterial activity, AME primarily inhibits pathogenic bacteria by disordering cell division and some other key physiological and biochemical processes .

Pharmacokinetics

anguillarum . This suggests that these compounds may have favorable ADME properties that allow them to selectively target pathogenic bacteria without causing significant toxicity to normal cells.

Result of Action

The result of AME’s action is the inhibition of pathogenic bacteria such as MRSA or V. anguillarum . This is achieved by disordering cell division and affecting other key physiological and biochemical processes . In addition, AME has been shown to attenuate food allergy symptoms in mice and reduce histamine release in serum .

Action Environment

The action of AME can be influenced by environmental factors. For instance, light has been shown to almost completely inhibit the production of alternariol and its derivatives in fungal cultures . .

Safety and Hazards

AME is known to be toxic, genotoxic, mutagenic, and carcinogenic . It is an important contaminant in cereals, vegetables, and fruits . In particular, it has been associated with esophageal cancer in humans . Safety measures include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Future Directions

The future directions for the study of AME could involve further investigation into its anticancer effects and mechanisms of action . There is also a need for the development of high-throughput methods for monitoring the levels of AME . Additionally, more research is needed to fully understand the toxicity and safety hazards associated with AME .

Biochemical Analysis

Biochemical Properties

AME interacts with several biomolecules, contributing to its biochemical role. It has been found to inhibit cholinesterase . In a study, AME showed cytotoxic properties towards human intestinal epithelial cells (Caco-2) and hepatocytes (HepG2), indicating its interaction with cellular proteins

Cellular Effects

AME has significant effects on various types of cells and cellular processes. It has been shown to cause a dose-dependent loss of cell viability in both Caco-2 and HepG2 cell lines This suggests that AME influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of AME’s action involves its interactions at the molecular level. It has been found to inhibit topoisomerase IIα activity , which could lead to changes in gene expression. Additionally, AME has been shown to have DNA strand-breaking activity , which could contribute to its genotoxic effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AME have been observed to change over time. For instance, cytotoxic properties were assessed after mycotoxin exposure for 24–48 hours, showing a dose-dependent loss of cell viability . Information on AME’s stability, degradation, and long-term effects on cellular function is still being explored.

Properties

IUPAC Name

3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSDQFNUYFTXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178004
Record name Alternariol monomethyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23452-05-3, 26894-49-5
Record name Djalonensone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alternariol monomethyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alternariol monomethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one
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Record name 23452-05-3
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Record name ALTERNARIOL MONOMETHYL ETHER
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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